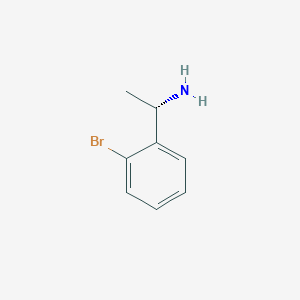

(S)-1-(2-Bromophenyl)ethanamine

説明

Structure

3D Structure

特性

IUPAC Name |

(1S)-1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368893 | |

| Record name | (S)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140632-12-8 | |

| Record name | (S)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for S 1 2 Bromophenyl Ethanamine

Enantioselective Synthesis Approaches

The generation of a specific stereoisomer of 1-(2-Bromophenyl)ethanamine necessitates the use of enantioselective strategies. These methods guide the reaction to favor the formation of the desired (S)-enantiomer over its (R)-counterpart.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis stands as a powerful and efficient tool for the synthesis of chiral molecules. acs.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of synthesizing (S)-1-(2-Bromophenyl)ethanamine, this often involves the creation of the crucial carbon-nitrogen (C-N) bond in a stereocontrolled manner.

A highly effective and atom-economical method for producing chiral amines is the asymmetric hydrogenation of prochiral imines. acs.orgnih.gov This reaction involves the addition of hydrogen across the C=N double bond of an imine precursor, guided by a chiral transition metal catalyst to yield the desired enantiomer. acs.orgnih.gov

The general mechanism involves the coordination of the imine to a chiral transition metal complex, typically containing iridium or rhodium, followed by the stereoselective transfer of hydrogen. thieme-connect.de The choice of metal, chiral ligand, and reaction conditions is critical in achieving high enantioselectivity. For the synthesis of this compound, this would involve the asymmetric hydrogenation of 2-bromoacetophenone (B140003) imine.

Detailed research has explored various catalyst systems for the asymmetric hydrogenation of N-aryl and N-alkyl imines. For instance, iridium-(Cp*) complexes with diamine ligands, in combination with a chiral phosphoric acid, have demonstrated high activity and enantioselectivity for the hydrogenation of N-aryl imines. acs.org Similarly, iridium catalysts paired with ligands like (S,S)-f-Binaphane have been used to efficiently hydrogenate a range of N-alkyl imines, yielding chiral amines with high enantiomeric excess (ee). acs.org The steric and electronic properties of the substituents on both the imine and the chiral ligand significantly influence the stereochemical outcome of the hydrogenation. acs.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Product Enantioselectivity (ee) | Reference |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Up to 90% | acs.org |

| Iridium-(Cp*) complexes with diamine ligands and chiral phosphoric acid | N-aryl imines | Up to 98% | acs.org |

It's important to note that the presence of additives, such as Brønsted acids, can activate the C=N bond of the imine, facilitating the hydrogenation process, especially for less reactive substrates. dicp.ac.cn

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. rsc.org Enzymes, particularly transaminases, offer exceptional enantioselectivity under mild reaction conditions. rsc.orgfrontiersin.org

Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov For the synthesis of this compound, a transaminase would be used to transfer an amino group to 2-bromoacetophenone. The stereochemical outcome is determined by the specific transaminase used, as both (R)- and (S)-selective enzymes exist. frontiersin.org

The successful application of biocatalysis hinges on the identification of a suitable enzyme with high activity and stereoselectivity for the target substrate. nih.gov This often involves screening a library of different transaminases from various microbial sources. dntb.gov.uamdpi.com Once a promising enzyme is identified, its performance can be further enhanced through protein engineering techniques like directed evolution or rational design. frontiersin.orgnih.gov These methods can improve substrate specificity, increase catalytic efficiency, and enhance stability under process conditions. frontiersin.org For example, the optimization of fermentation conditions, such as temperature, pH, and nutrient composition, can significantly increase the production of the desired enzyme. mdpi.com

Biocatalytic Strategies (e.g., Transaminases, Lipases) for Chiral Amine Production

Chiral Auxiliary-Mediated Synthesis

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule. For example, (S)-1-phenylethylamine has been utilized as a chiral auxiliary and a nitrogen donor in the synthesis of chiral azetidine-2,4-dicarboxylic acids. rsc.org Various chiral auxiliaries are available, derived from readily accessible natural sources like amino acids or terpenes. researchgate.netchemie-brunschwig.ch Popular examples include oxazolidinones (popularized by Evans), camphorsultam (Oppolzer's sultam), and pseudoephedrine. wikipedia.orgnih.gov

The general workflow involves attaching the chiral auxiliary to a substrate, performing the diastereoselective bond-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

| Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | wikipedia.orgresearchgate.net |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric alkylations | nih.gov |

| (S)-1-Phenylethylamine | Synthesis of chiral nitrogen-containing heterocycles | rsc.org |

Resolution of Racemic Mixtures

A common approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.org Since enantiomers possess identical physical properties, their separation is a non-trivial task. libretexts.org

Chemical resolution involves the use of a chiral resolving agent to convert the enantiomers of the racemate into diastereomers. slideshare.net These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgslideshare.net For a racemic amine like 1-(2-bromophenyl)ethanamine, a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, can be employed as the resolving agent. libretexts.org The reaction between the racemic amine and the chiral acid forms a mixture of diastereomeric salts. After separation of these salts, the individual enantiomers of the amine can be recovered.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase.

Crown ether-based CSPs are particularly effective for the separation of chiral compounds containing a primary amino group. researchgate.netmdpi.com The chiral recognition mechanism involves the formation of an inclusion complex between the ammonium (B1175870) ion of the analyte, formed under acidic mobile phase conditions, and the crown ether cavity. mdpi.comelementlabsolutions.com For the separation of 1-(2-bromophenyl)ethanamine enantiomers, a CSP based on a chiral crown ether like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has demonstrated success. researchgate.netresearchgate.net The D-enantiomer typically elutes first when using a CR(+) column. elementlabsolutions.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic aqueous solution, is crucial for achieving optimal separation. researchgate.net

Table 1: Chiral HPLC Separation Parameters for Phenyl-substituted Ethylamines

| Analyte | Chiral Stationary Phase | Mobile Phase | Elution Order | Reference |

| 1-(4-bromophenyl)-ethylamine | Chirosil RCA(+) ((+)-(18-crown-6)-tetracarboxylic acid) | Acetonitrile/Water with 0.1% Perchloric Acid | Baseline separation of enantiomers | researchgate.net |

| Primary amine racemates | Crownpak® CR-I (+) | Supercritical CO2 with 0.8% TFA in modifier | D-enantiomer often elutes first | wiley.com |

Chromatographic Enantioseparation Methods

Derivatization Strategies for Synthesis Precursors

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer from a prochiral precursor using stereoselective reactions. This often involves the derivatization of the starting material to facilitate the stereocontrolled introduction of the amine group.

One synthetic route proceeds through an oxime intermediate. The starting material, 2-bromoacetophenone, can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. This oxime can then be converted to an O-benzyloxime ether by reaction with benzyl (B1604629) chloride in the presence of a base. misuratau.edu.ly This derivatization can be a key step in a multi-step synthesis where the oxime ether is subsequently reduced to the target amine. The formation of oxime ethers from oximes and benzyl halides is a well-established transformation in organic synthesis. misuratau.edu.ly

Formation from Acetamides

A viable synthetic route to chiral amines involves the hydrolysis of a corresponding N-acetylated precursor. In the case of this compound, the direct precursor would be (S)-N-(1-(2-bromophenyl)ethyl)acetamide. The core of this method is the cleavage of the amide bond to release the free amine.

The general transformation involves the hydrolysis of the acetamide (B32628) group, a reaction that can be promoted by either acidic or basic conditions. This process removes the acetyl protecting group (CH₃CO-) from the nitrogen atom. While specific documented procedures for the hydrolysis of (S)-N-(1-(2-bromophenyl)ethyl)acetamide are not prevalent in readily available literature, the mechanism follows a well-established pathway in organic chemistry.

General Hydrolysis Conditions:

Acid-Catalyzed Hydrolysis: Typically involves heating the acetamide in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solution.

Base-Promoted Hydrolysis: Involves heating the acetamide with a strong base such as sodium hydroxide (B78521) (NaOH) youtube.com. The process begins with the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon youtube.com.

A critical challenge in this method is maintaining the stereochemical integrity of the chiral center. To obtain the enantiomerically pure (S)-amine, one of two strategies is typically employed:

Resolution of the Precursor: A racemic mixture of N-(1-(2-bromophenyl)ethyl)acetamide is synthesized and then subjected to chiral resolution. This separates the (S)- and (R)-enantiomers. The isolated (S)-acetamide is then hydrolyzed to yield the desired (S)-amine.

Enzymatic Kinetic Resolution: Enzymes can be used to selectively hydrolyze one enantiomer of the racemic acetamide, leaving the other unreacted. This biocatalytic approach is recognized for its high selectivity under mild conditions numberanalytics.com.

The synthesis of the acetamide precursor itself, such as N-(2-Bromophenyl)acetamide, has been documented as a step in natural product synthesis researchgate.net. The hydrolysis of related structures, like aryl-acetic esters, to their corresponding acids is also a well-established transformation, often preceding amide formation acs.orgacs.org.

Green Chemistry Principles in this compound Synthesis

The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. rroij.com Key areas of focus include the selection of solvents, the efficiency of catalysts, and the minimization of waste. acs.orgsigmaaldrich.com Asymmetric hydrogenation, an alternative route to chiral amines, is noted for its high atom economy, making it a fundamentally green strategy. acs.org

Solvent Selection and Optimization

Key Optimization Strategies:

Minimization: Reducing the total volume of solvent used.

Replacement: Substituting hazardous solvents with safer alternatives. Examples of greener solvents include water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol (B145695). rroij.comacs.org

Elimination: Performing reactions under solvent-free conditions where possible.

In related syntheses, various solvent systems are employed, such as dichloromethane (B109758) (DCM) for amide bond formation or mixtures like 1,4-dioxane (B91453) and water for cross-coupling reactions. acs.orgresearchgate.net A green chemistry approach would scrutinize these choices, seeking less toxic and more sustainable alternatives. The optimization process involves screening a range of greener solvents to find a system that maintains high reaction yield and selectivity while lowering the environmental footprint. researchgate.net The use of deep eutectic solvents (DES) in combination with buffer has been shown to be effective for enzymatic amine synthesis, highlighting the move toward biorenewable solvent systems. acs.org

| Solvent Class | Example | Green Chemistry Considerations |

|---|---|---|

| Conventional Halogenated | Dichloromethane (DCM) | Effective but has toxicity and environmental concerns. |

| Conventional Ethers | 1,4-Dioxane | Useful solvent but is a suspected carcinogen and persistent in the environment. |

| Green Alcohols | Ethanol | Bio-based, low toxicity, biodegradable. rroij.com |

| Greenest Solvent | Water | Non-toxic, abundant, safe, but can present challenges with organic substrate solubility and higher energy costs for removal. |

| Novel Media | Ionic Liquids / Deep Eutectic Solvents (DES) | Low volatility, tunable properties, potential for recyclability, though toxicity and biodegradability must be assessed. acs.org |

Catalyst Loading and Recycling

Catalysis is a cornerstone of green chemistry because catalytic reagents are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed by the reaction and generate more waste. sigmaaldrich.com For the synthesis of chiral molecules like this compound, the focus is on efficient, recyclable chiral catalysts.

Key Objectives:

Low Catalyst Loading: Minimizing the amount of catalyst required to achieve a high conversion rate, which reduces costs and minimizes potential contamination of the product with catalyst residues.

Catalyst Recycling: Developing methods to recover the catalyst from the reaction mixture and reuse it in subsequent batches. This is crucial for expensive transition metal and complex organocatalysts. nih.gov

Modern approaches have led to the development of robust, recyclable catalytic systems. These often involve immobilizing the active catalyst on a solid support (e.g., a polymer) or using systems like chiral ionic liquids that are easily separated from the product. rsc.org Biocatalysis using enzymes like transaminases also offers significant advantages, as enzymes are highly selective and can be immobilized, facilitating their recovery and reuse. researchgate.net The ability to recycle a catalyst for multiple cycles without significant loss of activity or selectivity is a key metric for a green process. rsc.org

| Strategy | Description | Advantages | Example Application |

|---|---|---|---|

| Supported Catalysts | The chiral catalyst is chemically bonded to an insoluble solid support (e.g., polymer, silica). | Easy separation from the reaction mixture via filtration; suitable for large-scale production. rsc.org | Asymmetric synthesis of heterocyclic compounds. |

| Chiral Ionic Liquids | The catalyst is part of an ionic liquid structure, which is often immiscible with organic solvents. | Facilitates simple phase separation for recovery; potential for high recyclability. rsc.org | Asymmetric hydrogenation reactions. rsc.org |

| Enzymatic Catalysis | Use of whole-cell or isolated enzymes (e.g., transaminases) which can be immobilized. | High enantioselectivity under mild conditions; biodegradable; easy recovery when immobilized. researchgate.netresearchgate.net | Asymmetric synthesis of chiral amines. researchgate.net |

| Phase-Transfer Catalysis | Catalyst facilitates reaction between reactants in different immiscible phases (e.g., liquid-liquid). | Catalyst remains in one phase, simplifying separation. | General asymmetric synthesis. |

Iii. Advanced Characterization and Analytical Techniques for Stereochemical Analysis

Determination of Enantiomeric Purity (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The accurate determination of ee is essential for quality control and for understanding the stereoselectivity of chemical reactions. Several powerful techniques are utilized for this purpose. thieme-connect.de

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and, consequently, their separation. mdpi.comnih.gov For primary amines like (S)-1-(2-Bromophenyl)ethanamine, cellulose-based CSPs are often effective. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. chromatographyonline.com Additives like trifluoroacetic acid (TFA) and a corresponding amine can be used to improve peak shape and resolution. chromatographyonline.com By comparing the peak areas of the two enantiomers, the enantiomeric excess of a sample can be accurately calculated. mdpi.com

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose or Amylose-based CSPs |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures |

| Additives | Trifluoroacetic Acid (TFA), Triethylamine (TEA) |

| Detection | UV at a suitable wavelength (e.g., 225 nm) |

Note: This table provides a general example of conditions that may be suitable for the chiral separation of amines and would require optimization for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). libretexts.orgnih.gov In their free state, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral auxiliary, they form transient diastereomeric complexes that exhibit distinct NMR signals. libretexts.orglibretexts.org Lanthanide-based chiral shift reagents, such as complexes of europium or praseodymium, are commonly employed. thieme-connect.deslideshare.netnih.gov These reagents coordinate to the basic amine group of this compound, inducing significant shifts in the proton resonances. slideshare.netnih.gov The magnitude of these induced shifts is different for the two enantiomers, allowing for the resolution of previously overlapping signals. libretexts.org By integrating the signals corresponding to each enantiomer, their relative concentrations and thus the enantiomeric excess can be determined. thieme-connect.de

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwikipedia.orgbruker.com Enantiomers produce VCD spectra that are equal in intensity but opposite in sign, making it an absolute method for determining enantiomeric purity and absolute configuration. nih.gov The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. wikipedia.org By comparing the experimental VCD spectrum of a sample to the theoretically calculated spectrum for the known (S) configuration, one can confirm the absolute stereochemistry and assess its enantiomeric purity. nih.govacs.org This technique is particularly valuable as it provides detailed structural information in solution. nih.govbruker.com

Optical rotation is a classical method for characterizing chiral compounds. wikipedia.org It measures the angle to which a plane of polarized light is rotated when passed through a solution of an enantiomer. wikipedia.orglibretexts.org The (S)-enantiomer of 1-(2-Bromophenyl)ethanamine will rotate the plane of polarized light in a specific direction, and the magnitude of this rotation is proportional to its concentration and the path length of the light. libretexts.org The specific rotation, [α], is a characteristic physical constant for a given compound under defined conditions (e.g., temperature, solvent, and wavelength of light). libretexts.orglibretexts.org While a non-zero optical rotation confirms the presence of an excess of one enantiomer, it is important to note that the magnitude of rotation is not always directly proportional to the enantiomeric excess, especially in the presence of impurities. Therefore, while useful for initial characterization, it is often used in conjunction with more precise methods like chiral HPLC for accurate ee determination.

Spectroscopic Characterization (Excluding Basic Identification Data)

Beyond establishing stereochemical purity, advanced spectroscopic techniques provide deeper insights into the conformational preferences and electronic structure of this compound.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable tools for the detailed structural elucidation and conformational analysis of molecules in solution. ipb.ptresearchgate.net For this compound, advanced NMR experiments can provide information about the spatial relationships between different protons and carbons in the molecule.

1D NMR: High-field 1D ¹H and ¹³C NMR spectra provide precise chemical shifts and coupling constants. The coupling constants between vicinal protons, for instance, can give clues about the dihedral angles and thus the preferred conformation around the C-C bond connecting the stereocenter to the phenyl ring.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid |

| Triethylamine |

| Hexane |

| Ethanol |

| Isopropanol |

| Europium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of "this compound". Due to the compound's polarity, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, which typically generate the protonated molecular ion, [M+H]⁺. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Consequently, any fragment containing a bromine atom, including the molecular ion, will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass-to-charge units (m/z). docbrown.infodocbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of the ion, which can be used to confirm the elemental formula. The calculated monoisotopic mass of the neutral C₈H₁₀BrN molecule is 198.99966 Da. nih.gov HRMS can verify this composition with high accuracy, distinguishing it from other potential formulas with the same nominal mass.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule undergoes collision-induced dissociation (CID) to produce characteristic fragment ions. The fragmentation pattern provides valuable structural information.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 200/202 | [M+H]⁺ | [C₈H₁₁BrN]⁺ | Protonated Molecular Ion |

| 185/187 | [M+H - CH₃]⁺ | [C₇H₈BrN]⁺ | Loss of a methyl radical |

| 183/185 | [M+H - NH₃]⁺ | [C₈H₈Br]⁺ | Loss of ammonia (B1221849) |

| 170/172 | [C₇H₅Br]⁺ | [C₇H₅Br]⁺ | Bromotropylium ion (rearranged) |

| 44 | [C₂H₆N]⁺ | [C₂H₆N]⁺ | Cleavage of the benzylic C-C bond |

This table is based on general fragmentation principles for benzylic amines and organobromine compounds.

Infrared (IR) Spectroscopy for Functional Group and Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its primary amine and substituted aromatic ring structures. By combining data from similar structures like ethylamine (B1201723) and brominated aromatic compounds, a detailed interpretation of its spectrum is possible. nist.govdocbrown.info

The primary amine group (-NH₂) is identified by several distinct vibrations. A pair of medium-intensity peaks is expected in the range of 3500-3300 cm⁻¹ due to the symmetric and asymmetric N-H stretching vibrations. docbrown.info Additionally, a characteristic N-H bending (scissoring) vibration appears around 1650–1580 cm⁻¹. docbrown.info The C-N bond stretching is typically observed in the 1220–1020 cm⁻¹ region. docbrown.info

The presence of the 2-bromophenyl group is confirmed by aromatic C-H stretching vibrations, which appear at wavenumbers just above 3000 cm⁻¹, and aromatic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The C-Br bond itself has a stretching vibration at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium-Variable |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak-Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Strong |

| Aliphatic C-N | Stretch | 1220 - 1020 | Medium |

| C-Br | Stretch | 600 - 500 | Medium-Strong |

UV-Vis Spectroscopy for Kinetic Studies and Stability

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is applicable to compounds containing chromophores—parts of the molecule that absorb light in the UV or visible range. In "this compound," the bromophenyl ring acts as the primary chromophore.

While not typically used for primary structural elucidation, UV-Vis spectroscopy is an effective method for conducting kinetic studies and assessing the stability of the compound. researchgate.net By monitoring the change in absorbance at a specific wavelength corresponding to the compound's maximum absorption (λₘₐₓ), one can track its concentration over time during a chemical reaction or degradation process. researchgate.net The formation of products or degradation impurities can also be observed if they absorb at different wavelengths.

Table 3: Applications of UV-Vis Spectroscopy

| Application | Principle | Measurement |

| Kinetic Studies | The rate of reaction is followed by monitoring the change in concentration of the reactant or product over time, according to the Beer-Lambert law. researchgate.net | Change in absorbance at λₘₐₓ versus time. |

| Stability Analysis | The degradation of the compound is tracked by observing the decrease in its characteristic absorbance or the emergence of new absorption bands from degradation products. | Absorbance spectrum recorded at different time intervals under specific conditions (e.g., heat, light). |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique is the gold standard for assigning the (S) or (R) configuration to a chiral center.

For an enantiomerically pure chiral compound like "this compound," the analysis requires it to crystallize in one of the 65 non-centrosymmetric space groups, also known as Söhncke groups. ed.ac.uk In these space groups, the crystal lattice is devoid of inversion centers or mirror planes, which would otherwise relate a molecule to its enantiomer.

The determination of the absolute configuration is made possible by the phenomenon of anomalous scattering (or resonant scattering). mit.edu This effect becomes significant when the X-ray wavelength used is near the absorption edge of a heavy atom within the crystal. mit.edu The presence of the bromine atom in "this compound" is highly advantageous, as it is a sufficiently heavy atom to produce a strong anomalous scattering signal, making the assignment of the absolute configuration highly reliable. mit.edu

During the refinement of the crystal structure data, a key value known as the Flack parameter is calculated. nih.gov This parameter provides a measure of the correctness of the assigned stereochemistry. A Flack parameter value close to 0 indicates that the assigned absolute configuration—in this case, (S)—is correct. A value approaching 1 would suggest that the true structure is the inverted one, corresponding to the (R)-enantiomer.

Table 4: Key Parameters in X-ray Crystallography for Absolute Configuration

| Parameter | Significance | Ideal Value for Correct Assignment |

| Space Group | Must be a non-centrosymmetric (Söhncke) group to accommodate a single enantiomer. ed.ac.uk | e.g., P2₁2₁2₁, P2₁, etc. |

| Anomalous Scattering | The physical effect that allows differentiation between enantiomers; enhanced by heavy atoms like Br. mit.edu | Sufficient signal from the bromine atom. |

| Flack Parameter | A refined parameter that indicates the absolute structure of the crystal. nih.gov | Close to 0 (with a small standard uncertainty). |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low value (typically < 0.05) indicates a good fit. |

Iv. Chemical Transformations and Derivatization of S 1 2 Bromophenyl Ethanamine

Reactions at the Amine Moiety

The primary amine group is a nucleophilic and basic center, readily participating in a variety of classical amine reactions.

Primary amines, such as (S)-1-(2-Bromophenyl)ethanamine, undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. semanticscholar.orgyoutube.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. youtube.commasterorganicchemistry.com The reaction is typically catalyzed by a trace amount of acid and often requires the removal of water to drive the equilibrium toward the imine product. researchgate.net The formation of the C=N double bond is a hallmark of this transformation. masterorganicchemistry.com

The general scheme for this reaction involves refluxing the amine with the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol (B129727), sometimes with a dehydrating agent such as molecular sieves. semanticscholar.orgresearchgate.net

Table 1: General Conditions for Schiff Base Formation

| Parameter | Condition | Purpose | Reference |

| Reactants | This compound, Aldehyde or Ketone | Formation of the imine product | masterorganicchemistry.com |

| Solvent | Ethanol, Methanol, Dioxane | To dissolve reactants | semanticscholar.orgresearchgate.net |

| Catalyst | Glacial Acetic Acid (catalytic amount) | To protonate the carbonyl oxygen, activating it for nucleophilic attack | researchgate.net |

| Conditions | Reflux | To provide energy for the reaction and drive it to completion | semanticscholar.orgresearchgate.net |

| Additives | Molecular Sieves, Anhydrous Na₂SO₄ | To remove water and shift the equilibrium towards product formation | semanticscholar.org |

The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile, displacing the halide from the alkylating agent. A base is typically required to neutralize the hydrogen halide formed during the reaction. For instance, reaction with an agent like ethyl bromoacetate (B1195939) would lead to N-alkylation. researchgate.net Care must be taken as over-alkylation to form tertiary amines can be a competing process.

Table 2: General Conditions for N-Alkylation

| Parameter | Condition | Purpose | Reference |

| Reactants | This compound, Alkyl Halide (e.g., R-Br) | Introduction of an alkyl group onto the nitrogen atom | researchgate.net |

| Base | Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) | To neutralize the HBr byproduct | researchgate.net |

| Solvent | Dichloromethane (B109758) (DCM), Acetonitrile (B52724) | To provide a suitable reaction medium | researchgate.net |

| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the alkyl halide | researchgate.net |

Acylation of this compound with acylating agents such as acyl chlorides or anhydrides yields the corresponding amides. A particularly common transformation is the formation of N-(1-(2-Bromophenyl)ethyl)acetamide, the product of its reaction with an acetylating agent like acetyl chloride or acetic anhydride. nih.gov This reaction is generally high-yielding and proceeds readily, often in the presence of a base to scavenge the acid byproduct (e.g., HCl). acs.orgresearchgate.net The resulting amide is a stable, neutral compound. patsnap.com

Table 3: General Conditions for Acetamide (B32628) Formation

| Parameter | Condition | Purpose | Reference |

| Reactants | This compound, Acetyl Chloride or Acetic Anhydride | To form the corresponding acetamide | nih.gov |

| Base | Triethylamine (Et₃N), Pyridine, or NaHCO₃ | To neutralize the HCl or acetic acid byproduct | acs.org |

| Solvent | Dichloromethane (DCM), Chloroform, Ethyl Acetate | To provide an inert reaction medium | acs.org |

| Temperature | 0 °C to Room Temperature | To control the exothermic reaction |

The amine moiety can be subject to oxidation. For example, the aerobic oxidation of primary amines can lead to the formation of imines, a reaction that can be catalyzed by systems such as ortho-naphthoquinone and copper(II) acetate. organic-chemistry.org This provides an alternative route to the imines discussed in section 4.1.1. The reduction of the amine group itself is not a common transformation as it is already in a low oxidation state.

Reactions Involving the Bromine Substituent

The bromine atom attached to the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

The carbon-bromine (C-Br) bond in this compound is susceptible to oxidative addition to a low-valent palladium(0) species, initiating a catalytic cycle for various cross-coupling reactions. nih.gov This makes it an excellent substrate for transformations like the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govwikipedia.orgscirp.org

Specifically in heteroarylation, the aryl bromide can be coupled with a heterocycle. This can occur through a direct C-H activation of the heterocycle or by using an organometallic derivative of the heterocycle. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, allows for the coupling of the aryl bromide with another amine, including ammonia (B1221849) equivalents, to form diarylamines or primary anilines. wikipedia.orgorganic-chemistry.orgmit.edu These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgrsc.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. mit.edursc.org

Table 4: General Conditions for Palladium-Catalyzed Heteroarylation

| Parameter | Condition | Purpose | Reference |

| Reactants | This compound, Heteroaryl partner (e.g., furan, thiophene) | To form a new C-C or C-N bond at the bromine position | mdpi.com |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0)/Pd(II) precursors | The active catalyst for the cross-coupling cycle | mdpi.comlibretexts.org |

| Ligand | Phosphine ligands (e.g., PPh₃, BrettPhos, RuPhos) | To stabilize the palladium center and facilitate the catalytic cycle | scirp.orgmit.edu |

| Base | NaOtBu, K₂CO₃, KOAc, K₃PO₄ | To facilitate the reductive elimination step and neutralize byproducts | mdpi.comlibretexts.orgresearchgate.net |

| Solvent | Toluene, Dioxane, Dimethylacetamide (DMAc) | To dissolve reactants and facilitate heating | nih.govmdpi.comresearchgate.net |

| Temperature | 80-120 °C | To drive the reaction, particularly the oxidative addition and reductive elimination steps | nih.govmdpi.com |

Copper-Catalyzed Coupling Reactions

The presence of a bromine atom on the phenyl ring of this compound makes it a suitable substrate for copper-catalyzed cross-coupling reactions, a cornerstone of modern carbon-heteroatom bond formation. These reactions, often variants of the Ullmann condensation, provide a powerful and economical method for N-arylation.

Copper-catalyzed N-arylation reactions represent a significant class of transformations for creating carbon-nitrogen bonds. While palladium catalysis is also prevalent for such couplings, copper catalysis often presents advantages in terms of cost-effectiveness and differing reactivity profiles. A general copper(I)-catalyzed procedure for the formation of C-N bonds involves the coupling of aryl halides with a range of amines and amides. This methodology is applicable to aryl chlorides, bromides, and iodides, showcasing its versatility.

In a typical reaction setup, this compound can be coupled with another aryl or heteroaryl moiety. The reaction generally proceeds in the presence of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), a base, and often a ligand to stabilize the copper catalyst and facilitate the reaction. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For instance, a copper-catalyzed sequential arylation and intramolecular annulation has been successfully applied to 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones, demonstrating the reactivity of the 2-bromophenyl group under these conditions. rsc.org

A representative transformation involving a related primary amine is the copper-catalyzed N-arylation with aryliodonium ylides, which can be performed in water as a solvent, highlighting the development of more environmentally benign synthetic protocols. nih.gov In this method, copper sulfate (B86663) (CuSO₄·5H₂O) can effectively catalyze the reaction between an amine and an aryliodonium ylide to produce the corresponding N-arylated amine in good yields.

| Reactants | Catalyst System | Solvent | Temperature (°C) | Product Type | Reference |

| Primary Amine, Aryliodonium Ylide | CuSO₄·5H₂O | Water | 60 | Secondary Amine | nih.gov |

| Secondary Amine, Aryliodonium Ylide | CuSO₄·5H₂O | Water | 80 | Tertiary Amine | nih.gov |

| Aryl Halide, Amine/Amide | Copper(I) salt | Varies | Varies | N-Aryl Amine/Amide | |

| 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one, Amidine | Copper salt | Varies | Varies | N-Arylated Amidine | rsc.org |

| This table presents generalized conditions and product types for copper-catalyzed N-arylation reactions relevant to the transformation of this compound. |

Stereoselective Derivatization

The inherent chirality of this compound is a key feature that is often desirable to maintain in subsequent synthetic steps. Stereoselective derivatization methods aim to modify the primary amine functionality while preserving the stereochemical integrity of the chiral center.

The conversion of the primary amine group of this compound into a secondary amine is a common and valuable transformation. This can be achieved through several methods, with reductive amination being one of the most prominent and efficient.

Reductive amination involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. stackexchange.comorganic-chemistry.org This one-pot procedure is highly effective and generally avoids the over-alkylation issues that can plague direct N-alkylation with alkyl halides. researchgate.net The stereocenter of this compound is typically unaffected during this process, thus yielding an enantioenriched secondary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice. stackexchange.com Other reducing systems include metallic magnesium in methanol or catalytic systems like [RuCl₂(p-cymene)]₂/Ph₂SiH₂. organic-chemistry.orgrsc.org

The general scheme for the synthesis of an enantioenriched secondary amine from this compound via reductive amination is as follows:

This compound + R¹C(O)R² → [Imine/Enamine Intermediate] --(Reduction)--> (S)-N-(alkyl/aryl)-1-(2-Bromophenyl)ethanamine

| Carbonyl Compound | Reducing Agent | Solvent | Key Features | Reference |

| Aldehydes, Ketones | Sodium Triacetoxyborohydride | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, selective, avoids over-alkylation. | stackexchange.com |

| Aldehydes, Ketones | Metallic Magnesium | Methanol | Inexpensive, suitable for large-scale synthesis. | rsc.org |

| Aldehydes | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Not specified | Highly chemoselective. | organic-chemistry.org |

| Aldehydes, Ketones | Sodium Borohydride | 2,2,2-Trifluoroethanol | Catalyst-free. | organic-chemistry.org |

| This table outlines various conditions for the synthesis of secondary amines via reductive amination, a method applicable for the stereoselective derivatization of this compound. |

Another approach for generating enantioenriched secondary amines is through enzymatic kinetic resolution. While a specific study on this compound was not detailed, lipase-catalyzed acylation is a well-established method for resolving racemic amines, which can also be adapted for the derivatization of an already enantiopure starting material.

V. Applications of S 1 2 Bromophenyl Ethanamine in Asymmetric Synthesis

Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (S)-1-(2-Bromophenyl)ethanamine makes it an excellent starting point for synthesizing enantiomerically pure complex molecules. The primary amine provides a nucleophilic handle for a wide array of chemical modifications, while the brominated phenyl ring offers a site for cross-coupling reactions, allowing for the introduction of further molecular complexity.

The synthesis of single-enantiomer pharmaceutical agents is critical, as different enantiomers of a drug can have vastly different biological activities. Chiral amines are foundational components in a significant portion of drug molecules. This compound and its close structural analogues are recognized as important intermediates in the preparation of optically pure pharmaceutical agents. google.com

For instance, the structurally related chiral halo-alcohols, such as [S]-1-(2-bromophenyl)-1-ethanol, are patented as novel intermediates for producing phenylalkanolamine compounds, which are a class of pharmacologically active substances. google.com This highlights the industrial relevance of the bromophenyl ethane (B1197151) scaffold in creating enantiomerically pure drugs, a process that often involves the conversion of such alcohols to amines or the direct use of chiral amines like this compound. The compound's structure is also relevant to the synthesis of monoamine reuptake inhibitors, a class of drugs used to treat conditions like depression. google.com

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. kit.edunih.gov this compound serves as a valuable precursor for creating such chiral heterocyclic systems. The primary amine can participate in cyclization reactions to form the heterocyclic core, while the stereocenter dictates the three-dimensional arrangement of the resulting molecule.

One common strategy involves the reaction of the amine with dicarbonyl compounds or their equivalents to form heterocycles like pyrroles or pyridines. Furthermore, the bromine atom on the phenyl ring can be exploited in intramolecular Heck or Buchwald-Hartwig reactions, where the amine or a derivative first reacts with another part of the molecule, and the palladium-catalyzed C-N or C-C bond formation with the brominated position subsequently closes the ring. While general methods for these transformations are well-established, specific applications can be tailored. nih.gov For example, the synthesis of novel nitrogen-containing heterocycle bromophenols has been achieved through reactions involving the nucleophilic substitution of a suitable precursor with various amines, followed by further transformations. nih.gov This demonstrates a viable pathway where this compound could be employed to generate complex chiral heterocyclic structures.

Ligand and Catalyst Design in Asymmetric Catalysis

The development of effective chiral ligands is paramount for transition metal-catalyzed asymmetric reactions. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. This compound is an ideal scaffold for creating such ligands due to its stereogenic center and multiple sites for chemical modification.

The amine group of this compound can be readily converted into imines, amides, or phosphine-amines, which are common coordinating groups in chiral ligands. These ligands have proven effective in a variety of transition metal-catalyzed reactions, including those involving palladium and iron.

Palladium Complexes: Chiral Schiff bases derived from primary amines are widely used ligands. For example, the para-isomer of the title compound, (S)-(-)-1-(4-bromophenyl)ethylamine, readily reacts with aldehydes like 4-methoxyanisaldehyde to form a chiral Schiff base ligand. nih.gov This ligand, in turn, forms a square-planar palladium(II) complex. nih.gov Such complexes are crucial intermediates in catalytic cycles for cross-coupling reactions. The stereogenic center of the amine ligand controls the facial selectivity of substrate approach to the metal center, thereby inducing enantioselectivity. Given this precedent, this compound is an excellent candidate for forming similar effective ligands for palladium catalysis.

Iron Complexes: Iron catalysis has gained significant attention as a more sustainable and economical alternative to catalysis based on precious metals. mdpi.com Chiral ligands are essential for rendering these reactions asymmetric. Ligands derived from chiral diamines, such as S,S-N-tosyl-1,2-diphenylethylenediamine (TsDPEN), have been successfully used in iron-catalyzed asymmetric epoxidation reactions. rsc.org By analogy, this compound can be elaborated into bidentate or tridentate ligands (e.g., P-N or N-N-N type ligands) suitable for coordinating with iron. These iron complexes can then be applied to a range of asymmetric transformations, including reductions, oxidations, and C-H activation reactions. mdpi.comresearchgate.net

Table 1: Representative Chiral Ligands and Metal Complexes in Asymmetric Catalysis

| Ligand/Complex Type | Metal | Application | Reference |

| Chiral Schiff Base Complex | Palladium(II) | Precursor for cross-coupling catalysis | nih.gov |

| Chiral Bisoxazoline Complex | Iron(III) | Asymmetric cyclopropanation | mdpi.com |

| Chiral Pincer Ligand Complex | Iron(II) | Asymmetric hydrogenation | researchgate.net |

| S,S-BnTsDPEN Ligand Complex | Iron(III) | Asymmetric epoxidation | rsc.org |

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are among the most powerful classes of organocatalysts, activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

For example, imidazolidinones and their thio-analogues, which are derived from chiral amino acids or diamines, are highly effective in promoting α-alkylations of aldehydes. nih.gov this compound can be envisioned as a precursor to novel organocatalysts. It could be incorporated into a larger catalytic scaffold where the primary amine or a derivative thereof serves as the catalytic site. The steric and electronic properties of the 2-bromophenyl group would influence the catalyst's conformation and reactivity, potentially leading to high levels of stereocontrol in reactions like Michael additions, aldol (B89426) reactions, or Mannich reactions.

Role in Material Science (e.g., Chiral Polymers, Supramolecular Assemblies)

The influence of chirality extends beyond small molecule synthesis into the realm of material science, where it can dictate the macroscopic properties of polymers and the structure of self-assembled materials.

The self-assembly of molecules into larger, ordered structures is a key principle in supramolecular chemistry. The palladium(II) complex formed from the Schiff base of (S)-(-)-1-(4-bromophenyl)ethylamine demonstrates how chirality at the molecular level can be translated into a well-defined supramolecular architecture. In the solid state, this complex arranges into a three-dimensional structure through a network of intermolecular hydrogen bonds, forming distinct supramolecular layers. nih.gov This behavior underscores the potential of this compound derivatives to act as building blocks for chiral supramolecular materials, where the inherent chirality can direct the formation of helical or other complex assemblies with unique optical or electronic properties.

Molecularly Imprinted Polymers (MIPs)

Molecular Imprinting is a technique used to create synthetic polymers with tailor-made binding sites for a specific target molecule, known as the template. nih.govacs.org The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in size, shape, and chemical functionality to the template. nih.govacs.org These artificial receptors, or MIPs, exhibit high selectivity and affinity for the original template molecule and can mimic natural recognition systems like antibodies. acs.orgnih.gov

The primary advantage of MIPs lies in their robustness; they possess high physical strength, resistance to a wide range of temperatures and pressures, and are inert to acids, bases, and organic solvents. nih.gov When a single enantiomer of a chiral substance is used as the template, the resulting MIP can demonstrate the ability to selectively recognize and bind that specific enantiomer over others. nih.gov This enantioselective recognition is a critical feature for applications in chiral separations, chromatography, and sensors. nih.govmdpi.com

Research in this area has explored using various chiral molecules as templates or even as functional monomers to enhance enantioselective interactions. acs.org For instance, studies have successfully used chiral templates to create MIPs that can selectively bind specific enantiomers of drugs like propranolol. nih.gov The formation of these chiral-selective binding sites is often driven by non-covalent interactions, such as hydrogen bonding, between the template and the functional monomers. nih.gov

Table 1: General Principles of Molecularly Imprinted Polymers

| Feature | Description | Source |

|---|---|---|

| Principle | Creation of template-specific recognition sites in a polymer matrix. | nih.govacs.org |

| Process | Polymerization of monomers and cross-linkers around a template molecule, followed by template removal. | nih.gov |

| Key Advantage | High selectivity, robustness, and stability compared to biological receptors. | nih.gov |

| Chiral Application | Use of a single enantiomer as a template to create polymers capable of enantioselective recognition. | nih.govnih.gov |

Self-Assembled Chiral Cages

Self-assembly is a process where individual components spontaneously organize into ordered structures. In supramolecular chemistry, this principle is used to construct complex, three-dimensional architectures like molecular cages. When chiral building blocks are used in this process, the resulting cages can possess a specific, predetermined chirality.

The synthesis of these structures often involves the condensation reaction between multifunctional building blocks, such as a dialdehyde (B1249045) and a triamine, to form imine bonds that define the cage's structure. rsc.org Research has shown that chiral information can be transferred from a chiral starting material, such as a chiral amine or a BINOL-derived dialdehyde, to the final cage assembly. rsc.orgresearchgate.net These chiral cages can then be used for applications like enantioselective recognition, where the cage's chiral cavity preferentially binds one enantiomer of a guest molecule over the other. rsc.org

The chirality of the final assembled structure is dictated by the chirality of the initial building blocks. researchgate.net This strategy allows for the creation of homochiral cages which have been explored for their ability to act as hosts for other molecules, demonstrating chiral recognition. rsc.org The stability of these cages can often be enhanced by reducing the imine bonds to more stable amine linkages. rsc.org

Table 2: General Principles of Self-Assembled Chiral Cages

| Feature | Description | Source |

|---|---|---|

| Principle | Spontaneous formation of discrete, three-dimensional cage structures from molecular building blocks. | rsc.orgresearchgate.net |

| Synthesis | Typically involves dynamic covalent chemistry, such as imine condensation, between multifunctional precursors. | rsc.org |

| Chirality Induction | The use of enantiomerically pure building blocks (e.g., chiral amines or aldehydes) directs the formation of a cage with a specific handedness. | rsc.orgresearchgate.net |

| Application | Enantioselective recognition of guest molecules within the chiral cavity of the cage. | rsc.org |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Propranolol |

Vi. Computational Chemistry and Spectroscopic Simulation Studies

Density Functional Theory (DFT) Calculations for Conformer Analysis and Spectroscopic Assignments

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. For a flexible molecule like (S)-1-(2-Bromophenyl)ethanamine, which has multiple rotatable bonds, DFT calculations are instrumental in identifying the most stable conformers and understanding their relative energies.

A conformational search is typically the first step. This involves systematically rotating the bonds—specifically the C-C bond of the ethylamine (B1201723) side chain and the C-N bond—to generate a series of potential conformers. Each of these conformers is then subjected to geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p) or larger). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data for related molecules.

The optimized geometries reveal the low-energy conformations of this compound. The relative energies of these conformers can then be calculated with higher accuracy, often including corrections for zero-point vibrational energy. These calculations typically show that the orientation of the amino group and the phenyl ring relative to each other significantly influences the stability of the conformer due to steric and electronic effects.

Once the stable conformers are identified, their vibrational frequencies can be computed. These calculated frequencies are invaluable for assigning the peaks in experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational spectra of the different conformers with the experimental spectrum, it is possible to determine which conformers are present in the sample and in what proportions.

A hypothetical table of the relative energies of the most stable conformers of this compound, as would be obtained from DFT calculations, is presented below.

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 0.85 |

Note: This data is illustrative and represents typical results for such a molecule.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides a detailed picture of the static properties of the conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound.

MM methods employ a classical force field to model the potential energy of the molecule as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental data and are computationally much less expensive than DFT. This allows for the rapid exploration of the conformational space, making MM a useful tool for an initial coarse-grained conformational search before refining with DFT.

MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes the molecule's dynamic evolution. An MD simulation of this compound would typically be performed by placing the molecule in a box of solvent (e.g., water or chloroform) and heating the system to a specific temperature.

The resulting trajectory can be analyzed to understand various dynamic properties, such as:

Conformational transitions: The simulation can reveal the timescales and pathways of transitions between different stable conformers.

Solvent effects: The influence of the solvent on the conformational equilibrium can be studied by observing the interactions between the solute and solvent molecules.

Hydrogen bonding: The dynamics of hydrogen bond formation and breaking between the amino group and solvent molecules can be monitored.

The following table illustrates the type of data that can be extracted from an MD simulation, showing the average population of the main conformers in a given solvent.

| Conformer | Population in Water (%) | Population in Chloroform (%) |

| 1 | 65 | 55 |

| 2 | 15 | 25 |

| 3 | 20 | 20 |

Note: This data is illustrative and represents typical results for such a molecule.

Prediction of Chiroptical Properties (e.g., VCD)

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's 3D structure.

Computational methods, particularly DFT, are essential for the interpretation of VCD spectra. The procedure involves:

Identifying the low-energy conformers of this compound using DFT.

Calculating the VCD spectrum for each conformer. This requires the computation of the atomic polar tensors and atomic axial tensors.

Averaging the calculated spectra of the individual conformers, weighted by their Boltzmann populations, to obtain the final theoretical VCD spectrum.

By comparing the theoretical VCD spectrum with the experimental one, the absolute configuration of the molecule can be unambiguously assigned. A good match between the signs and relative intensities of the calculated and experimental VCD bands confirms the (S)-configuration.

A sample table comparing experimental and calculated VCD frequencies and intensities for key vibrational modes is shown below.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental VCD Intensity | Calculated VCD Intensity | Vibrational Mode Assignment |

| 1050 | 1055 | + | + | C-N stretch |

| 1280 | 1285 | - | - | C-H bend |

| 1450 | 1455 | + | + | CH₃ deformation |

Note: This data is illustrative and represents typical results for such a molecule.

Vii. Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Biocatalytic Advancements

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, with significant research dedicated to developing more efficient and environmentally friendly methods.

Classical and Modern Synthetic Approaches: Traditionally, the production of single-enantiomer amines like (S)-1-(2-Bromophenyl)ethanamine relies on the chiral resolution of a racemic mixture. wikipedia.org This common method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orgonyxipca.com These salts exhibit different solubilities, allowing one to be crystallized and separated. wikipedia.org The desired enantiomer is then recovered by removing the resolving agent. While effective, this process has the inherent drawback of discarding at least 50% of the starting material, unless the unwanted enantiomer can be racemized and recycled. wikipedia.orgrsc.org

Biocatalytic Synthesis: A major advancement in the synthesis of chiral amines is the use of biocatalysis, which offers high selectivity under mild conditions. nih.gov Transaminases (TAs), particularly ω-transaminases (ω-TAs), have gained significant attention for their ability to produce chiral amines with high enantioselectivity from prochiral ketones. nih.govturner-biocatalysis.com These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. turner-biocatalysis.com

In the context of this compound, a biocatalytic route would involve the asymmetric amination of 2-bromoacetophenone (B140003) using an (S)-selective transaminase. The advantages of this enzymatic approach include excellent stereoselectivity and the use of greener solvents like water, which aligns with the principles of sustainable chemistry. nih.govpeers.international Researchers are continuously discovering and engineering novel transaminases to improve substrate scope, activity, and stability for industrial applications. nih.govrsc.org For instance, the development of transaminases from organisms like Vibrio fluvialis and through techniques like directed evolution has been pivotal in producing valuable chiral amines for the pharmaceutical industry. nih.gov

| Method | Key Features | Advantages | Challenges |

| Classical Chiral Resolution | Formation and separation of diastereomeric salts using a chiral resolving agent. wikipedia.org | Well-established and widely applicable. | 50% maximum theoretical yield; can be laborious. wikipedia.org |

| Biocatalytic Asymmetric Amination | Use of (S)-selective transaminases to convert a prochiral ketone (2-bromoacetophenone) into the desired chiral amine. nih.govturner-biocatalysis.com | High enantioselectivity (>99% ee often achievable); mild reaction conditions; environmentally benign. nih.govrsc.org | Enzyme stability and substrate scope can be limiting; potential thermodynamic equilibrium issues. turner-biocatalysis.com |

Expanded Applications in Medicinal Chemistry and Materials Science

The utility of this compound stems from its structure: a chiral primary amine with a reactive bromo-functionalized aromatic ring. This combination makes it a highly versatile intermediate.

Medicinal Chemistry: Chiral amines are crucial structural motifs in a vast number of pharmaceuticals and bioactive compounds. peers.internationalrsc.orgmdpi.com this compound serves as a key building block for the synthesis of more complex, high-value chiral molecules. Its primary amine group allows for the formation of amides, imines, and other nitrogen-containing structures, while the bromo-substituent on the phenyl ring is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse molecular scaffolds. researchgate.net These reactions are fundamental in drug discovery for creating libraries of compounds to be tested for biological activity.

Materials Science and Asymmetric Catalysis: In materials science, chiral molecules are essential for creating materials with unique optical or recognition properties. An emerging application for this compound is as a precursor for chiral ligands used in asymmetric catalysis. For example, the amine can be condensed with aldehydes to form chiral Schiff base ligands. nih.gov These ligands can then coordinate with metal centers (e.g., Palladium, Copper) to create catalysts capable of inducing enantioselectivity in chemical reactions. nih.govorganic-chemistry.org The development of novel, efficient chiral catalysts is a major goal in chemistry, as it allows for the synthesis of enantiopure compounds without the need for resolution.

Development of Advanced Analytical Techniques for Chiral Purity

Ensuring the enantiomeric purity (often expressed as enantiomeric excess, or ee) of a chiral compound is critical, especially in the pharmaceutical industry. rsc.org Consequently, significant research has been devoted to developing rapid, accurate, and sensitive analytical methods. nih.govnih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most established and widely used techniques for separating and quantifying enantiomers. rsc.orgmdpi.comnih.gov Supercritical Fluid Chromatography (SFC) is gaining popularity as a faster and greener alternative to HPLC for chiral separations. rsc.org

Spectroscopic and Spectrometric Methods: Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and rapid method for determining enantiomeric excess. nih.gov This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). rsc.orgcam.ac.uk For example, reacting this compound with a chiral phosphazane reagent creates diastereomers that exhibit distinct and well-resolved signals in the ³¹P NMR spectrum, allowing for direct integration to determine the ee. nih.govcam.ac.uk Mass spectrometry (MS) is also emerging as a technique for chiral analysis, capable of rapid analysis with high sensitivity. ucdavis.edu

Electrophoretic Methods: Capillary Electrophoresis (CE) is another powerful technique for chiral analysis, valued for its high separation efficiency, short analysis times, and minimal sample consumption. nih.govjiangnan.edu.cn

| Technique | Principle of Enantiomeric Discrimination | Key Advantages |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High accuracy and reliability; well-established. rsc.org |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral agent, leading to distinct NMR signals. nih.govcam.ac.uk | Rapid analysis; simple sample preparation. rsc.orgnih.gov |

| Mass Spectrometry (MS) | Different fragmentation patterns or reaction rates of diastereomeric complexes. ucdavis.edu | High speed and sensitivity. ucdavis.edu |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. nih.gov | High efficiency; low sample and solvent usage; fast analysis. nih.gov |

| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light by the enantiomers. acs.org | Provides information on absolute configuration. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-1-(2-Bromophenyl)ethanamine with high enantiomeric purity?

- Answer : A multi-component reaction (MCR) approach using 2-bromobenzyl bromide as a starting material can be adapted. For example, zinc dust, trifluoroacetic acid, and benzylamine in dry acetonitrile under inert conditions yield intermediates that can be further reduced or functionalized. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of diastereomers. Enantiomeric purity is achieved using chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) .

Table 1: Example Reaction Conditions

| Component | Quantity/Equiv | Role |

|---|---|---|

| 2-Bromobenzyl bromide | 2.2 equiv | Electrophile |

| Benzylamine | 1.4 equiv | Nucleophile |

| Zinc dust | 3 equiv | Reducing agent |

| Trifluoroacetic acid | 0.3 equiv | Catalyst |

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR (CDCl) to confirm regiochemistry and stereochemistry. The benzylic proton (δ 3.8–4.2 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] (exact mass: 215.01 g/mol).

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to confirm enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Answer : Discrepancies in enantiomeric ratios may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To address this:

Perform kinetic studies with variable temperature (C to C) to identify dominant pathways.

Use deuterium-labeling experiments to track hydrogen transfer steps.

Compare experimental data with DFT calculations (e.g., Gaussian 16) to model transition states and predict stereoselectivity .

Table 2: Key Computational Parameters

| Parameter | Value |

|---|---|

| Basis set | B3LYP/6-311+G(d,p) |

| Solvent model | SMD (acetonitrile) |

| Energy cutoff | 10 Hartree |

Q. What strategies validate the compound’s role in asymmetric catalysis or medicinal chemistry?

- Answer :

- Catalysis : Test this compound as a chiral ligand in asymmetric alkylation (e.g., Corey-Bakshi-Shibata reduction). Monitor enantioselectivity via F NMR if fluorinated substrates are used .

- Medicinal Chemistry : Derivatize the amine to urea or carbamate analogs for biological screening (e.g., kinase inhibition assays). Use X-ray crystallography to confirm binding modes in protein-ligand complexes .

Q. How can researchers address discrepancies in solubility and stability data?

- Answer :

Solubility : Perform phase-solubility studies in DMSO, water, and ethanol at 25°C. Use UV-Vis spectroscopy (λ = 254 nm) for quantification.

Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC. Oxidative degradation products (e.g., nitro derivatives) indicate susceptibility to radical reactions .

Q. What computational tools predict the compound’s interactions in biological systems?

- Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5T3A for amine receptors) to simulate binding.

- MD Simulations : Run GROMACS simulations (CHARMM36 force field) to assess conformational stability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。